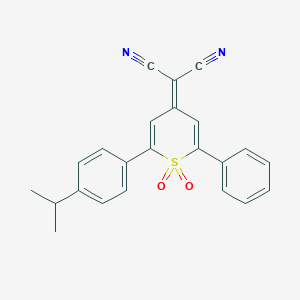
2-(2-(4-Isopropylphenyl)-1,1-dioxido-6-phenyl-4H-thiopyran-4-ylidene)malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2-(4-Isopropylphenyl)-1,1-dioxido-6-phenyl-4H-thiopyran-4-ylidene)malononitrile is a useful research compound. Its molecular formula is C23H18N2O2S and its molecular weight is 386.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(2-(4-Isopropylphenyl)-1,1-dioxido-6-phenyl-4H-thiopyran-4-ylidene)malononitrile (CAS No. 174493-15-3) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a thiopyran ring and malononitrile moiety, which are essential for its biological activity.
Antifungal Activity
Recent studies have indicated that derivatives of thiopyran compounds exhibit significant antifungal properties. For instance, in a study evaluating various thiopyran derivatives, it was found that compounds similar to this compound demonstrated effective inhibition against Candida albicans and Candida parapsilosis. The Minimum Inhibitory Concentration (MIC) values were comparable to established antifungal agents like fluconazole and ketoconazole .
Table 1: Antifungal Activity of Thiopyran Derivatives
| Compound | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| 2e | C. albicans | 1.23 | |
| 2d | C. parapsilosis | 2.37 | |
| Fluconazole | C. albicans | 0.5 | Standard |
The antifungal activity of these compounds is attributed to their ability to inhibit the enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis in fungal cells. The presence of electronegative substituents in the phenyl moiety enhances their interaction with the enzyme's active site, thereby increasing their efficacy .
Study on Structure-Activity Relationship (SAR)
A comprehensive SAR study was conducted on various derivatives of thiopyran compounds, including the target compound. The study revealed that modifications at the para position of the phenyl ring significantly influenced antifungal activity. Compounds with halogen substituents showed enhanced potency due to increased lipophilicity and better binding affinity to the target enzyme .
In Vivo Studies
In vivo studies using murine models have demonstrated that certain thiopyran derivatives exhibit low toxicity and high efficacy against fungal infections. For example, compound 5f , a related hydrazone derivative, showed significant suppression of parasitic growth in infected mice while maintaining minimal adverse effects on biochemical parameters .
Pharmacokinetics and Toxicity
Pharmacokinetic studies suggest that compounds similar to this compound possess favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties make them promising candidates for further development as antifungal agents .
Eigenschaften
IUPAC Name |
2-[1,1-dioxo-2-phenyl-6-(4-propan-2-ylphenyl)thiopyran-4-ylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S/c1-16(2)17-8-10-19(11-9-17)23-13-20(21(14-24)15-25)12-22(28(23,26)27)18-6-4-3-5-7-18/h3-13,16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBKGMNACWFLGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=C(C#N)C#N)C=C(S2(=O)=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618997 |
Source


|
| Record name | {1,1-Dioxo-2-phenyl-6-[4-(propan-2-yl)phenyl]-1lambda~6~-thiopyran-4(1H)-ylidene}propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174493-15-3 |
Source


|
| Record name | {1,1-Dioxo-2-phenyl-6-[4-(propan-2-yl)phenyl]-1lambda~6~-thiopyran-4(1H)-ylidene}propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














